molecular formula C16H11Br2N3O B6420912 5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide CAS No. 941252-01-3

5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide

Cat. No.: B6420912
CAS No.: 941252-01-3
M. Wt: 421.09 g/mol
InChI Key: CQXANIJAJXZWRA-UHFFFAOYSA-N
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Description

5-Bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide is a brominated heterocyclic compound featuring a pyridine carboxamide core linked to a 6-bromo-2-methylquinoline moiety. The molecule contains two bromine substituents: one at the 5-position of the pyridine ring and another at the 6-position of the quinoline ring.

Properties

IUPAC Name

5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br2N3O/c1-9-4-15(13-6-11(17)2-3-14(13)20-9)21-16(22)10-5-12(18)8-19-7-10/h2-8H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXANIJAJXZWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-methylquinoline followed by the formation of the carboxamide group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to DNA and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The pathways involved include the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound ID Chemical Name Core Structure Key Substituents Potential Applications
Target Compound 5-Bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide Pyridine-quinoline - 5-Br (pyridine)
- 6-Br, 2-CH₃ (quinoline)
Antiviral/antimicrobial (inferred)
Z14 5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide Pyrimidine-benzothiazole - 5-Br (pyrimidine)
- 6-OCH₂CH₃ (benzothiazole)
- 2-SCH₃ (pyrimidine)
Dengue virus NS inhibition
Z15 1-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea Urea-oxadiazole - Cyclobutyl-oxadiazole
- 4-F-phenyl
Not specified (likely kinase inhibition)
(E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinone-quinoline - 4-Br-benzyl
- 5-NH₂ (indolinone)
Anticancer (hypothetical)
6-Chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide Imidazopyridine - Cl, ethyl (imidazopyridine)
- CF₃O-phenyl-piperidine
Tuberculosis (F-ATP synthase inhibition)

Key Structural and Functional Insights

However, Z14’s ethoxy group on benzothiazole may improve solubility compared to the target’s methyl group on quinoline.

Core Heterocycles: The pyridine-quinoline core in the target compound contrasts with Z14’s pyrimidine-benzothiazole system. Pyrimidine derivatives (e.g., Z14) are often associated with antiviral activity due to their resemblance to nucleobases , while quinoline-based compounds (e.g., ) are explored for anticancer applications.

Functional Groups :

  • Carboxamide vs. Urea: The target’s carboxamide group enables hydrogen bonding with target proteins, similar to Z14. In contrast, Z15’s urea moiety may engage in stronger dipole interactions but has higher metabolic instability.

Biological Targets: The target compound’s quinoline-pyridine hybrid structure is structurally closer to tuberculosis drug Q203 ( ), which inhibits F-ATP synthase.

Computational and Experimental Tools for Structural Analysis

Structural comparisons rely heavily on crystallographic software such as SHELX (for refinement) and SIR97 (for direct-method structure solution) . Tools like WinGX and ORTEP-3 facilitate graphical representation of molecular conformations, critical for analyzing steric effects of substituents (e.g., bromine vs. ethoxy in Z14).

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